Enhanced Acid Stability: 2-Cl-Z Protection is 50-Fold More Stable than Unsubstituted Z
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the lysine side chain demonstrates a 50-fold increase in acid stability compared to the unsubstituted benzyloxycarbonyl (Z) group [1]. This quantitative difference is critical in Boc-chemistry SPPS, where repetitive TFA treatments to remove the Boc group would prematurely cleave a standard Z group, leading to undesired side-chain deprotection and branching.
| Evidence Dimension | Acid Stability (Relative Resistance to Cleavage) |
|---|---|
| Target Compound Data | 2-Cl-Z group |
| Comparator Or Baseline | Z group |
| Quantified Difference | 50-fold higher stability for 2-Cl-Z |
| Conditions | Acidic conditions typical of Boc-group removal (e.g., repetitive TFA treatments in Boc/Bzl SPPS) [1] |
Why This Matters
This quantifiable stability advantage directly translates to higher synthetic fidelity and yield in peptides requiring acid-labile side-chain protection, reducing the risk of costly synthesis failures and product heterogeneity.
- [1] Santa Cruz Biotechnology. (n.d.). Boc-Lys(2-Cl-Z)-OH (CAS 54613-99-9). Product Page. View Source
